molecular formula C9H9NO2S B068832 2-(Allylthio)nicotinic acid CAS No. 175135-25-8

2-(Allylthio)nicotinic acid

Cat. No. B068832
M. Wt: 195.24 g/mol
InChI Key: KSBMXXMQUGZNSF-UHFFFAOYSA-N
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Description

Nicotinic acid and its derivatives, including 2-(Allylthio)nicotinic acid, are widely found in plants and animals, playing crucial roles in various biological processes and industrial applications. These compounds are extensively researched for their potential uses in agriculture, medicine, and materials science due to their versatile chemical properties and biological activities (Lisicki, Nowak, & Orlińska, 2022).

Synthesis Analysis

The synthesis of nicotinic acid derivatives, including 2-(Allylthio)nicotinic acid, often involves the sulfhydrylation of starting materials like 2-chloronicotinic acid followed by reactions with various chlorides. For instance, the synthesis of 2-thiobenzyl nicotinic acid, a closely related compound, starts from 2-chloronicotinic acid and proceeds through sulfhydrylation with thiourea, demonstrating the synthetic versatility of nicotinic acid derivatives (Pan Wei, 2012).

Molecular Structure Analysis

Nicotinic acid derivatives, including 2-(Allylthio)nicotinic acid, exhibit diverse molecular structures that significantly influence their chemical reactivity and biological activities. The molecular structures and properties of these compounds can be analyzed through spectroscopic methods and computational studies, providing insights into their reactivity and potential applications (H. Gökce & S. Bahçelī, 2013).

Chemical Reactions and Properties

Nicotinic acid derivatives participate in various chemical reactions, reflecting their broad utility in synthetic chemistry. For example, the synthesis of 2-(arylamino)nicotinic acids via hydrothermal reactions illustrates the diverse reactivity of these compounds under different conditions, enabling the production of compounds with targeted biological activities (Zhenghua Li et al., 2012).

Scientific Research Applications

  • Medicinal Applications:

    • Nicotinic acid has been used as a lipid-lowering drug for nearly 50 years, showing primary action in decreasing lipolysis in adipose tissue and lowering free fatty acid and triglyceride plasma levels. It involves the inhibition of cyclic adenosine monophosphate (cAMP) accumulation in adipose tissue through a G-protein-coupled receptor, PUMA-G/HM74 in humans (Tunaru et al., 2003).
    • Nicotinic acid has been clinically used for over 40 years in the treatment of dyslipidemia, leading to a normalization of cardiovascular risk factors, such as an elevation of high-density lipoprotein and a reduction in mortality. The discovery of HM74A as a molecular target for nicotinic acid has opened avenues for the development of new drugs to treat dyslipidemia (Wise et al., 2003).
    • Nicotinic acid inhibits the progression of atherosclerosis in mice, indicating that it may reduce atherosclerosis independently of its lipid-modifying effects through the activation of GPR109A on immune cells (Lukasova et al., 2011).
  • Environmental Applications:

    • An ion-imprinted polymer based on 2-(Allylmercapto) nicotinic acid (ANA), a derivative of 2-(Allylthio)nicotinic acid, demonstrates strong coordinating ability with nickel ions. This material has shown high efficiency in selectively removing Ni(II) from aqueous solutions, indicating its potential for environmental remediation (Long et al., 2016).

Safety And Hazards

2-(Allylthio)nicotinic acid may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be stored in a well-ventilated place and kept in a tightly closed container .

Future Directions

2-(Allylthio)nicotinic acid has potential applications in various fields due to its unique properties. It could be used in the development of new drugs and in the field of proteomics research .

properties

IUPAC Name

2-prop-2-enylsulfanylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c1-2-6-13-8-7(9(11)12)4-3-5-10-8/h2-5H,1,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBMXXMQUGZNSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=C(C=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40365246
Record name 2-(allylthio)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Allylthio)nicotinic acid

CAS RN

175135-25-8
Record name 2-(allylthio)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
X Ao, H Guan - Adsorption Science & Technology, 2018 - journals.sagepub.com
A novel hydrophilic Pb(II) ion-imprinted polymer (Pb(II)-IIP) was synthesized using lead ion as a template ion, 2-(allyl sulfur) nicotinic acid as functional monomer by precipitation …
Number of citations: 22 journals.sagepub.com
B Yang, T Zhang, W Tan, P Liu, Z Ding, Q Cao - Talanta, 2013 - Elsevier
A resonance light-scattering method (RLS) for the determination of Rh(III) was initially developed, based on the reaction among Rh(III), WO 4 2− and ethylrhodamine B. The method …
Number of citations: 18 www.sciencedirect.com
HC Tao, YH Gu, W Liu, SB Huang, L Cheng… - Nanoscale Research …, 2017 - Springer
Three kinds of functional monomers, 4-vinylpridine(4-VP), 2-(allylthio)nicotinic acid(ANA), and 2-Acetamidoacrylic acid(AAA), were used to synthetize palladium(II) ion-imprinted …
Number of citations: 10 link.springer.com
H Tao, W Liu, S Huang, L Cheng - Beijing Da Xue Xue Bao, 2018 - search.proquest.com
Palladium (II) ion imprinted polymers (IIP) were prepared by precipitation polymerization method using... as template, 4-vinylpridine (4-VP), 2-(allylthio) nicotinic acid (ANA), 2-…
Number of citations: 0 search.proquest.com
JA Reina, V Cádiz, A Serra - Macromolecular Chemistry and …, 1997 - Wiley Online Library
Poly(epichlorohydrin) (PECH) and poly[epichlorohydrin‐co‐(ethylene oxide)] (PECH‐PEO) were modified with several aromatic carboxylates (benzoate, 4‐(allyloxy)benzoate, 4‐(5‐…
Number of citations: 4 onlinelibrary.wiley.com
M Ugalde-Arbizu, JJ Aguilera-Correa, A Mediero… - Pharmaceuticals, 2022 - mdpi.com
Pseudomonas aeruginosa (PA) is one of the most common bacteria isolated from chronic wounds and burns. Its treatment is a challenge due to antimicrobial drug resistance and biofilm …
Number of citations: 4 www.mdpi.com
X Zhou, B Wang, R Wang - Separation and Purification Technology, 2022 - Elsevier
Ion imprinting is an extension of molecular imprinting in which target ions are used as templates to prepare ion-imprinted polymers (IIPs) with specific ion recognition. IIPs have …
Number of citations: 21 www.sciencedirect.com
Y Shen, P Miao, S Liu, J Gao, X Han, Y Zhao, T Chen - Polymers, 2023 - mdpi.com
Due to the specific recognition performance, imprinted polymers have been widely investigated and applied in the field of separation and detection. Based on the introduction of the …
Number of citations: 1 www.mdpi.com
E Zambrzycka-Szelewa, B Leśniewska… - Comprehensive …, 2019 - Elsevier
Abstract Development of an ion imprinting technology offered a new prospects for enhance of efficiency and selectivity of separation process. Ion imprinted polymers (IIPs) have found …
Number of citations: 2 www.sciencedirect.com
AI Abd-Elhamid, EMA Elgoud, HF Aly - International Journal of Biological …, 2023 - Elsevier
The adsorption characteristics of palladium from chloride aqueous solution onto the silica alginate (SA-Si) nanomaterial have been investigated. The prepared nanomaterial (SA-Si) …
Number of citations: 3 www.sciencedirect.com

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